BMS-986120 - 1478712-37-6

BMS-986120

Catalog Number: EVT-263357
CAS Number: 1478712-37-6
Molecular Formula: C23H23N5O5S2
Molecular Weight: 513.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS 986120 is an orally bioavailable, selective, and reversible antagonist of proteinase-activated receptor 4 (PAR4; IC50 = 0.56 nM to inhibit calcium mobilization induced by PAR4 agonist peptide (PAR4-AP) in HEK293 cells). It is selective for PAR4 over PAR1, PAR2, and a panel of purified proteases, including thrombin. It inhibits platelet aggregation in vitro in human platelet-rich plasma (IC50 = 7.3 nM). BMS 986120 (0.2-1 mg/kg) decreases platelet aggregation induced by PAR4-AP ex vivo in a dose-dependent manner, but does not increase clotting times. In vivo, BMS 986120 (1 mg/kg) prevents vascular occlusion and reduces thrombus formation by 82% in cynomolgus monkeys.
BMS-986120 is a potent and selective oral antagonist of protease-activated receptor-4 (PAR4), a thrombin-activated platelet receptor thought to be important in thrombus propagation and pathological vascular occlusion. PAR4 antagonism has potential therapeutic utility in the treatment and prevention of thrombotic diseases.
Overview

BMS-986120 is a novel compound classified as a protease-activated receptor 4 antagonist. It is primarily being investigated for its potential as an antiplatelet agent, particularly in the context of cardiovascular diseases. This compound represents a first-in-class oral antagonist that has demonstrated promising antithrombotic activity with low bleeding risks in preclinical studies and early clinical trials .

Source and Classification

BMS-986120 was developed by Bristol-Myers Squibb and belongs to the class of small molecule drugs targeting protease-activated receptors. Specifically, it antagonizes the protease-activated receptor 4, which plays a crucial role in platelet activation and aggregation. The compound's development is part of a broader effort to create more effective antiplatelet therapies that minimize the risk of bleeding compared to existing treatments .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-986120 has been refined through several methodologies. An improved synthetic route has been established, allowing for the production of both BMS-986120 and its deuterated derivatives. The synthesis involves multiple steps, including the formation of key intermediates that are critical for achieving the desired pharmacological properties. The synthetic process leverages advanced organic chemistry techniques to enhance yield and purity .

Key steps in the synthesis may include:

  • Formation of a quinazolinone scaffold, which serves as the backbone for BMS-986120.
  • Introduction of specific substituents that enhance receptor binding affinity and selectivity.
  • Deuteration processes that have been explored to improve metabolic stability and pharmacokinetic profiles .
Molecular Structure Analysis

Structure and Data

BMS-986120 features a complex molecular structure characterized by a quinazoline core modified with various functional groups that confer its biological activity. The molecular formula is C14_{14}H14_{14}N4_{4}O, with a molecular weight of approximately 258.29 g/mol.

The structural analysis indicates:

  • A fused ring system contributing to its ability to interact with the protease-activated receptor 4.
  • Specific moieties designed to enhance binding affinity and selectivity towards the target receptor .
Chemical Reactions Analysis

Reactions and Technical Details

BMS-986120 undergoes various chemical reactions during both its synthesis and metabolic processing. The compound primarily interacts with biological systems through reversible binding to the protease-activated receptor 4, inhibiting its activation by endogenous proteases.

In vitro studies have demonstrated:

  • The compound's capacity to inhibit platelet aggregation effectively.
  • Minimal off-target effects, which is critical for maintaining safety profiles in therapeutic applications .
Mechanism of Action

Process and Data

The mechanism of action of BMS-986120 involves blocking the activation of protease-activated receptor 4 on platelets. By antagonizing this receptor, BMS-986120 prevents the downstream signaling pathways that lead to platelet activation and aggregation.

Research indicates:

  • Inhibition of thrombus formation in ex vivo models, showcasing its potential efficacy in preventing clot-related complications.
  • A favorable pharmacodynamic profile, suggesting that BMS-986120 can effectively reduce thrombus formation without significantly increasing bleeding risk .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-986120 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but may have limited solubility in water, affecting formulation strategies.
  • Stability: The compound shows good stability under physiological conditions, which is essential for oral administration.

Additional data regarding melting point, boiling point, and other physicochemical parameters are typically derived from experimental studies during drug development phases .

Applications

Scientific Uses

BMS-986120 is primarily being explored for its applications in treating cardiovascular diseases where platelet aggregation plays a critical role. Its potential uses include:

  • As an antiplatelet therapy in patients at risk for thrombotic events.
  • Investigating its effectiveness in various clinical settings such as acute coronary syndrome or post-stroke management.

Ongoing research aims to further elucidate its therapeutic potential while assessing long-term safety profiles in diverse patient populations .

Chemical Characterization and Synthetic Development of BMS-986120

Structural Elucidation and Molecular Properties

BMS-986120 (CAS 1478712-37-6) is a first-in-class, orally active antagonist of protease-activated receptor 4 (PAR4) with the molecular formula C₂₃H₂₃N₅O₅S₂ and a molecular weight of 513.59 g/mol. The compound features a complex heterocyclic architecture comprising three distinct regions:

  • An eastern imidazothiadiazole core with a methyl substituent (critical for PAR4 binding affinity)
  • A central benzodioxole moiety containing a methoxy group (enhances membrane permeability)
  • A western quinoline fragment linked via an ethylene oxide bridge (modulates receptor selectivity) [1] [9]

Key physicochemical properties include:

  • Hydrogen bond acceptors: 5
  • Hydrogen bond donors: 0
  • Topological polar surface area (TPSA): 152.86 Ų
  • LogP (XLogP): 2.91
  • Rotatable bonds: 7The molecule violates zero of Lipinski's rules, suggesting favorable oral bioavailability potential. Crystallographic studies reveal that the imidazothiadiazole scaffold adopts a planar conformation that facilitates optimal interaction with the PAR4 transmembrane binding pocket. The methyl group at the 5-position of this core creates hydrophobic contacts with Val253 and Leu254 residues in the receptor's helical bundle [8] [9].

Table 1: Key Molecular Properties of BMS-986120

PropertyValue
Molecular FormulaC₂₃H₂₃N₅O₅S₂
Molecular Weight513.59 g/mol
CAS Registry Number1478712-37-6
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Topological Polar Surface Area152.86 Ų
XLogP2.91
Rotatable Bonds7

Synthetic Pathways and Process Optimization

The original synthetic route for BMS-986120 suffered from low regioselectivity and cumbersome purification, prompting development of an optimized 10-step sequence:

Chen's Improved Synthesis [2] [3] [4]:

  • Vilsmeier-Haack formylation of phloroglucinol (1) to afford aldehyde 2 (80% yield)
  • Regioselective MOM protection using chloromethyl methyl ether (MOMCl) and triethylamine in acetonitrile to yield bis-MOM ether 3 (60% yield)
  • Benzylation to install the quinoline precursor, giving compound 4 (92% yield)
  • Cyclocondensation with thiourea derivatives under reflux conditions to construct the imidazothiadiazole core
  • Final deprotection/coupling to install the quinoline fragment

Critical improvements include:

  • Replacing costly palladium-catalyzed couplings with atom-economical condensations
  • Optimizing MOM protection conditions to suppress over-alkylation
  • Implementing crystallization-based purification instead of chromatography for intermediates

Table 2: Comparison of Synthetic Routes for BMS-986120

Synthetic ApproachKey StepOverall YieldAdvantages
Original Literature MethodPd-catalyzed coupling11% (11 steps)None significant
Chen's Optimized RouteThiourea cyclocondensation28% (10 steps)Cost-efficient reagents, chromatography-free purification

Deuterated Derivatives: Design and Metabolic Stability Analysis

To address the moderate metabolic stability of BMS-986120 (human liver microsome T₁/₂ = 11.1 min; human plasma T₁/₂ = 4h), deuterated analogs were designed targeting metabolic soft spots [3] [4]:

Deuteration Strategy:

  • PC-2: Deuterium at 6-OCH₃ position (O-CD₃ substitution)
  • PC-6: Deuterium at both 6-OCH₃ and quinoline methyl positions
  • PC-1, PC-3-PC-5: Deuteration at alternative methoxy or methyl sites

Biological Evaluation:

  • Potency: PC-2 and PC-6 exhibited superior IC₅₀ values (6.30 nM and 6.97 nM respectively) vs. parent BMS-986120 (7.80 nM) in human platelet-rich plasma aggregation assays
  • Metabolic Stability: Unexpectedly, deuteration provided no significant half-life extension in human liver microsomes (PC-2 T₁/₂ = 10.8 min vs. BMS-986120 T₁/₂ = 11.1 min). This suggests either:a) Deuterium kinetic isotope effects were insufficient to retard dominant oxidative pathwaysb) Metabolism occurs via non-C-H cleavage mechanisms (e.g., amidase hydrolysis)c) Deuteration positions weren't aligned with major metabolic sites [3] [4]

Structure-Activity Relationship (SAR) Studies

Systematic SAR exploration revealed critical structural requirements for PAR4 antagonism:

Imidazothiadiazole Core Modifications:

  • Methyl group at 5-position is essential: Removal decreases IC₅₀ by >100-fold
  • N-alkylation of the piperazine ring: Ethylene oxide spacer optimal (shorter/longer chains reduce potency)
  • Thiadiazole sulfur is critical: Replacement with oxygen abolishes activity

Benzodioxole Region:

  • Methoxy group at 6-position enhances membrane penetration: Desmethoxy analog shows 8-fold reduced potency
  • Methylenedioxy bridge must remain intact: Ring-opened analogs lose PAR4 selectivity

Quinoline Fragment:

  • Methoxy group tolerates small substituents: Ethoxy maintains 90% activity
  • Nitrogen position is critical: Isoquinoline analogs show 50-fold reduced potency [1] [3] [10]

Table 3: Critical SAR Features of BMS-986120

Structural ZonePermitted ModificationsActivity ImpactKey Observations
Eastern ImidazothiazoleMethyl group essential>100-fold loss if removedBinds hydrophobic subpocket of PAR4
Central Benzodioxole6-OMe critical8-fold reduction if absentEnhances membrane permeability
Western QuinolineMethoxy substituent modifiableEthoxy retains 90% activityTolerates small alkoxy groups
Ethylene Oxide LinkerStrict length requirement>50-fold loss if alteredOptimal spacer length = 2 atoms

Mechanistic studies revealed that BMS-986120 binds reversibly to the PAR4 transmembrane domain, preventing G₀q protein coupling through steric hindrance of the intracellular loop conformational change induced by thrombin cleavage. The molecule's balanced lipophilicity (LogP 2.91) enables both adequate aqueous solubility (3.33 mg/mL in DMSO) and membrane diffusion, explaining its unique oral bioavailability among PAR antagonists [1] [5] [10].

Properties

CAS Number

1478712-37-6

Product Name

BMS-986120

IUPAC Name

4-[4-[[6-methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-1-benzofuran-4-yl]oxymethyl]-5-methyl-1,3-thiazol-2-yl]morpholine

Molecular Formula

C23H23N5O5S2

Molecular Weight

513.6 g/mol

InChI

InChI=1S/C23H23N5O5S2/c1-13-17(25-21(34-13)27-4-6-31-7-5-27)12-32-18-8-14(29-2)9-19-15(18)10-20(33-19)16-11-28-22(24-16)35-23(26-28)30-3/h8-11H,4-7,12H2,1-3H3

InChI Key

MINMDCMSHDBHKG-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-986120; BMS 986120; BMS986120.

Canonical SMILES

CC1=C(N=C(S1)N2CCOCC2)COC3=CC(=CC4=C3C=C(O4)C5=CN6C(=N5)SC(=N6)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.